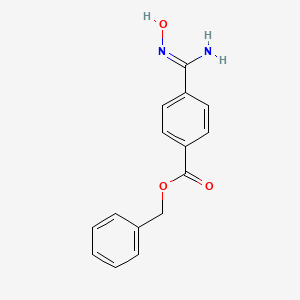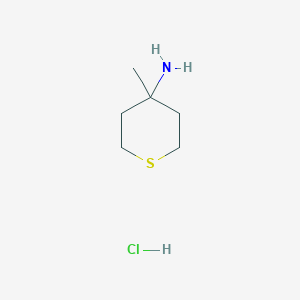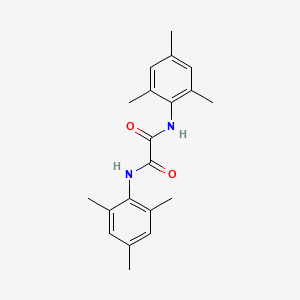![molecular formula C9H8O3S B12102519 1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)
1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide: is an organic compound with the molecular formula C9H8O3S It is a derivative of benzo[c]thiophene, featuring a carbaldehyde group at the 5-position and two dioxide groups at the 2,2-positions
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide can be synthesized through several methods. One common approach involves the nitration, sulfonation, and iodination of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide and its derivatives . The presence of electron-releasing and electron-withdrawing substituents can influence the reaction conditions and outcomes.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using optimized synthetic routes that ensure high yield and purity. These methods often involve the use of specialized catalysts and controlled reaction environments to achieve the desired product.
化学反应分析
Types of Reactions: 1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can undergo nitration, sulfonation, and iodination reactions. Electrophilic substitution typically occurs at the 5-position, influenced by the presence of electron-withdrawing or electron-releasing substituents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used reagents for nitration reactions.
Sulfonation: Sulfur trioxide or chlorosulfonic acid can be used for sulfonation.
Iodination: Iodine and a suitable oxidizing agent are typically used for iodination reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while sulfonation produces sulfonic acid derivatives.
科学研究应用
Chemistry: 1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide is used as a building block in organic synthesis
Biology and Medicine: The compound’s structural properties make it a candidate for research in medicinal chemistry. It may be explored for its potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications.
作用机制
The mechanism of action of 1,3-dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide involves its interaction with molecular targets through electrophilic substitution reactions. The presence of electron-withdrawing and electron-releasing substituents can influence the compound’s reactivity and the pathways involved in its chemical transformations .
相似化合物的比较
5,6-Diamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide: This compound is a derivative of 1,3-dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide, featuring amino groups at the 5 and 6 positions.
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: Another related compound, which undergoes asymmetric hydrogenation to yield chiral products with high enantioselectivity.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both carbaldehyde and dioxide groups
属性
分子式 |
C9H8O3S |
|---|---|
分子量 |
196.22 g/mol |
IUPAC 名称 |
2,2-dioxo-1,3-dihydro-2-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3S/c10-4-7-1-2-8-5-13(11,12)6-9(8)3-7/h1-4H,5-6H2 |
InChI 键 |
PWOHIJAJOZCORB-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CS1(=O)=O)C=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12102490.png)
![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)




![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
